CAY10416
Overview
Description
CAY10416 is a chemical compound known for its dual inhibition of cyclooxygenase-2 and 5-lipoxygenase enzymes. These enzymes are involved in the inflammatory process, making this compound a potential therapeutic agent for inflammatory diseases and prostate cancer . The compound has shown significant selectivity for cyclooxygenase-2 over cyclooxygenase-1, making it a valuable tool in research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
CAY10416 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups involved .
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
CAY10416 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of cyclooxygenase-2 and 5-lipoxygenase enzymes.
Biology: Investigated for its effects on cellular processes, including apoptosis and proliferation.
Medicine: Potential therapeutic agent for inflammatory diseases and prostate cancer.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
CAY10416 exerts its effects by inhibiting the activity of cyclooxygenase-2 and 5-lipoxygenase enzymes. These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces the production of these mediators, thereby reducing inflammation and potentially inhibiting the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
CAY10410: Another dual inhibitor of cyclooxygenase-2 and 5-lipoxygenase with similar properties.
CAY10411: Known for its selective inhibition of cyclooxygenase-2.
CAY10412: A compound with dual inhibition properties but different selectivity profiles.
Uniqueness
CAY10416 is unique due to its high selectivity for cyclooxygenase-2 over cyclooxygenase-1 and its potent inhibition of both cyclooxygenase-2 and 5-lipoxygenase. This dual inhibition makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN2O5S/c1-35-29(12-14-36-15-13-29)22-16-23(30)18-26(17-22)37-20-24-19-28(21-6-4-3-5-7-21)32(31-24)25-8-10-27(11-9-25)38(2,33)34/h3-11,16-19H,12-15,20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCRVCJAJAXULJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)C2=CC(=CC(=C2)F)OCC3=NN(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440229 | |
Record name | 3-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443919-96-8 | |
Record name | 3-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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